ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the benzoxazole family, which is a class of heterocyclic compounds containing a benzene ring fused with an oxazole ring.
- Specifically, “ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate” consists of several functional groups:
- An ethyl group (C2H5) attached to the nitrogen atom.
- A chloro (Cl) substituent at position 8.
- A 4-methoxybenzoyl (C6H4O2) group linked to the nitrogen atom.
- A pyridine ring fused to the benzoxazole core.
- A carboxylate (COO-) group.
- This compound’s structure suggests potential biological activity due to the presence of diverse functional groups.
Preparation Methods
- The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis :
- Start with ortho-phenylenediamine (1) and chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole (I).
- React I with 4-methoxybenzoyl chloride to obtain the intermediate 8-chloro-2-[(4-methoxybenzoyl)amino]-1H-benzo[d]imidazole.
- Cyclize the intermediate using appropriate reagents to form the final compound.
- Industrial production methods may involve modifications or alternative routes for scalability.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the chloro or methoxy groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituting the chloro group with other moieties.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Antimicrobial Activity: Benzoxazole derivatives exhibit antibacterial and antifungal properties.
Anticancer Activity: Some benzoxazoles demonstrate anticancer effects.
Other Pharmacological Activities: Anti-inflammatory, antihistamine, and more.
Chemical Biology: Used as intermediates in drug discovery.
Mechanism of Action
- The exact mechanism for this specific compound may require further research.
- Potential targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Similar compounds include other benzoxazoles and related heterocycles.
- Uniqueness lies in the combination of functional groups and the pyridine ring.
Remember, this compound’s complexity makes it intriguing for both synthetic chemists and researchers exploring its biological activities
Properties
Molecular Formula |
C22H17ClN2O6 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C22H17ClN2O6/c1-3-30-22(28)15-11-16(24-19(26)12-4-7-14(29-2)8-5-12)20(27)25-17-10-13(23)6-9-18(17)31-21(15)25/h4-11H,3H2,1-2H3,(H,24,26) |
InChI Key |
DOSUIMJUGCGCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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